

Spectroscopic data (NMR, IR, MS) of 3-Amino-4-cyanopyridine

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Compound of Interest

Compound Name: 3-Amino-4-cyanopyridine

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An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Amino-4-cyanopyridine

This document provides a comprehensive guide to the spectroscopic analysis of **3-Amino-4-cyanopyridine** (CAS No: 78790-79-1), a key building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] As a Senior Application Scientist, the goal of this guide is to move beyond mere data presentation and delve into the causality behind experimental choices and interpretation, ensuring a robust and validated understanding of the molecule's structural identity. This guide is intended for researchers, chemists, and quality control professionals who rely on spectroscopic data for compound verification and reaction monitoring.

Molecular Profile and Analytical Significance

3-Amino-4-cyanopyridine is a heterocyclic aromatic compound with the molecular formula $C_6H_5N_3$ and a molecular weight of 119.12 g/mol.[2] Its structure, featuring a pyridine ring substituted with both an amino ($-NH_2$) and a cyano ($-C\equiv N$) group, makes it a versatile intermediate.[1] Accurate spectroscopic characterization is paramount for confirming its identity, purity ($\geq 95\%$ by NMR is a common standard), and stability, which are critical parameters in drug development and material science applications.[1]

Physical Properties:

- Appearance: Brown crystalline powder[1]

- Molecular Formula: $C_6H_5N_3$ [3]
- Molecular Weight: 119.12[3]
- Melting Point: 135-138 °C[4]

The unique electronic environment created by the interplay of the electron-donating amino group, the electron-withdrawing cyano group, and the pyridine ring nitrogen results in a distinct spectroscopic fingerprint. This guide will detail the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Caption: Molecular structure of **3-Amino-4-cyanopyridine** with atom numbering.

Proton (1H) NMR Spectroscopy

1H NMR spectroscopy provides information on the number, connectivity, and chemical environment of protons in a molecule. For **3-Amino-4-cyanopyridine**, three aromatic protons and two amino protons are expected.

Causality Behind Experimental Choices

- Solvent Selection: Deuterated dimethyl sulfoxide (DMSO- d_6) is the solvent of choice. Its high polarity effectively dissolves the crystalline solid, and its ability to form hydrogen bonds allows for the observation of the $-NH_2$ protons, which might otherwise exchange too rapidly in protic solvents like D_2O or methanol- d_4 . Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ 0.00 ppm).[5]
- Instrument Parameters: A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the coupling patterns of the aromatic protons.[6]

Experimental Protocol: 1H NMR

- Sample Preparation: Accurately weigh approximately 5-10 mg of **3-Amino-4-cyanopyridine** into a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.6 mL of DMSO- d_6 containing 0.03% (v/v) TMS.

- **Dissolution:** Cap the tube and vortex or sonicate gently until the sample is fully dissolved.
- **Data Acquisition:** Insert the tube into the NMR spectrometer. Acquire the spectrum at 25 °C using standard acquisition parameters, ensuring a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

Predicted Data Interpretation

The pyridine ring protons (H-2, H-5, H-6) will appear in the aromatic region (typically δ 7.0-9.0 ppm). The amino protons (-NH₂) will appear as a broad singlet, the chemical shift of which is concentration and temperature-dependent.

- **H-2:** This proton is ortho to the ring nitrogen, making it the most deshielded. It is expected to appear as a singlet or a narrow doublet due to a small four-bond coupling to H-6.
- **H-6:** This proton is also ortho to the ring nitrogen. It will be a doublet, coupled to H-5.
- **H-5:** This proton is meta to the ring nitrogen and will be a doublet, coupled to H-6.
- **-NH₂:** The amino protons are expected as a broad singlet. The chemical shift can vary, but in DMSO-d₆, it is often observed in the δ 5.0-7.0 ppm range.

Predicted ¹ H NMR Data (in DMSO-d ₆)			
Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Coupling Constant (J, Hz)
H-2	~8.3	s	-
H-6	~8.1	d	~5.0
H-5	~7.4	d	~5.0
-NH ₂	~6.5	br s	-

Carbon-13 (^{13}C) NMR Spectroscopy

^{13}C NMR spectroscopy identifies all unique carbon environments in the molecule. For **3-Amino-4-cyanopyridine**, six distinct carbon signals are anticipated: five from the pyridine ring and one from the cyano group.

Experimental Protocol: ^{13}C NMR

- **Sample Preparation:** Use the same sample prepared for ^1H NMR analysis.
- **Data Acquisition:** Acquire a proton-decoupled ^{13}C NMR spectrum. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ^{13}C isotope. A relaxation delay of 2-5 seconds is appropriate.
- **Data Processing:** Process the data similarly to the ^1H NMR spectrum. Reference the spectrum to the central peak of the DMSO- d_6 septet at δ 39.52 ppm.

Predicted Data Interpretation

- **Quaternary Carbons (C-3, C-4, C-CN):** These carbons will appear as singlets with lower intensity. C-3, attached to the amino group, will be shielded. C-4, attached to the cyano group, will be in a unique electronic environment. The cyano carbon (C-CN) will appear in the characteristic region for nitriles.
- **Protonated Carbons (C-2, C-5, C-6):** These carbons will have higher intensity. C-2 and C-6, being adjacent to the ring nitrogen, will be the most deshielded among the ring carbons.

Predicted ^{13}C NMR Data (in DMSO- d_6)		
Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Expected Intensity
C-2	~152	Medium
C-6	~150	Medium
C-3	~145	Low
C-5	~120	Medium
C \equiv N	~117	Low
C-4	~95	Low

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR (KBr Pellet)

- **Sample Preparation:** Grind a small amount (~1-2 mg) of **3-Amino-4-cyanopyridine** with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm^{-1} . A background spectrum of air should be collected first.

Data Interpretation

The IR spectrum will be dominated by characteristic absorption bands corresponding to the N-H, C \equiv N, and aromatic ring vibrations.

IR Absorption Data		
Functional Group	Expected Wavenumber (cm ⁻¹)	Vibration Mode
Amino (N-H)	3450 - 3300	Asymmetric & Symmetric Stretch
Aromatic (C-H)	3100 - 3000	Stretch
Cyano (C≡N)	2230 - 2210	Stretch[7]
Aromatic (C=C, C=N)	1650 - 1550	Ring Stretch
Amino (N-H)	1640 - 1590	Bending (Scissoring)

The presence of a sharp, strong band around 2220 cm⁻¹ is a definitive indicator of the cyano group.[8] The pair of bands in the 3300-3450 cm⁻¹ region is characteristic of a primary amine (-NH₂).[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Causality Behind Experimental Choices

- **Ionization Method:** Electron Ionization (EI) is a common choice for relatively small, stable organic molecules. It provides a clear molecular ion peak and reproducible fragmentation patterns that are useful for structural elucidation and library matching.

Experimental Protocol: EI-MS

- **Sample Introduction:** Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.
- **Ionization:** Volatilize the sample by heating the probe. Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- **Analysis:** Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

- Detection: Detect the ions to generate the mass spectrum.

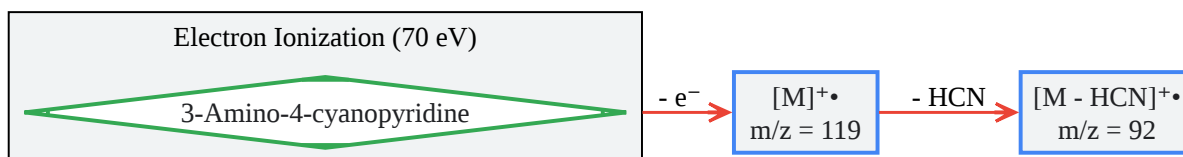
Predicted Data Interpretation

The mass spectrum is a plot of relative ion abundance versus m/z .

- Molecular Ion ($M^{+\bullet}$): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound. For $C_6H_5N_3$, this would be $m/z = 119$.^[2]
- Fragmentation: The molecular ion will undergo fragmentation to produce smaller, stable ions. A common fragmentation pathway for nitriles is the loss of hydrogen cyanide (HCN, 27 Da).^[9]

Predicted Major Fragments:

- m/z 119: Molecular ion $[C_6H_5N_3]^{+\bullet}$
- m/z 92: Loss of HCN from the molecular ion, $[M - HCN]^{+\bullet}$



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Caption: Predicted EI-MS fragmentation pathway for **3-Amino-4-cyanopyridine**.

Conclusion

The comprehensive spectroscopic analysis of **3-Amino-4-cyanopyridine** using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The 1H and ^{13}C NMR spectra confirm the carbon-hydrogen framework and the unique electronic environment of each atom. IR spectroscopy provides definitive evidence for the key amino and cyano functional groups. Finally, mass spectrometry confirms the molecular weight and offers insight into the molecule's stability and fragmentation behavior. Together, these techniques

provide the authoritative data required by researchers and drug development professionals to confidently use this important chemical intermediate.

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